molecular formula C17H15F3O4 B12532708 2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde CAS No. 819075-96-2

2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde

Cat. No.: B12532708
CAS No.: 819075-96-2
M. Wt: 340.29 g/mol
InChI Key: GETNHZFGDDASFS-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde is an organic compound characterized by the presence of methoxy groups and a trifluoromethylphenyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde typically involves the reaction of 2,6-dimethoxybenzaldehyde with 4-(trifluoromethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the methoxy groups under basic conditions.

Major Products Formed

    Oxidation: 2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzoic acid.

    Reduction: 2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophiles. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity and influence its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzaldehyde: Shares the trifluoromethyl group but lacks the methoxy groups.

    2,6-Dimethoxybenzaldehyde: Contains the methoxy groups but lacks the trifluoromethylphenyl group.

Uniqueness

2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde is unique due to the combination of methoxy and trifluoromethylphenyl groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

819075-96-2

Molecular Formula

C17H15F3O4

Molecular Weight

340.29 g/mol

IUPAC Name

2,6-dimethoxy-4-[[4-(trifluoromethyl)phenyl]methoxy]benzaldehyde

InChI

InChI=1S/C17H15F3O4/c1-22-15-7-13(8-16(23-2)14(15)9-21)24-10-11-3-5-12(6-4-11)17(18,19)20/h3-9H,10H2,1-2H3

InChI Key

GETNHZFGDDASFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C=O)OC)OCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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